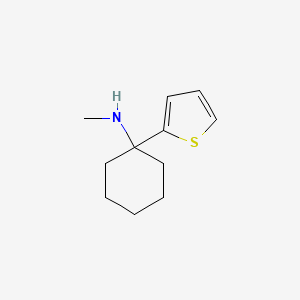
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-p-toluoyl-D-tartaric acid monohydrate is a chiral compound widely used in various scientific fields. It is a derivative of tartaric acid, where the hydroxyl groups are esterified with p-toluoyl groups. The compound is known for its high optical purity and is often used in asymmetric synthesis and chiral resolution processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-p-toluoyl-D-tartaric acid monohydrate can be synthesized through the esterification of D-tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving D-tartaric acid in a suitable solvent like methanol.
- Adding p-toluoyl chloride dropwise while maintaining the reaction temperature.
- Stirring the reaction mixture for several hours to ensure complete esterification.
- Purifying the product through recrystallization .
Industrial Production Methods
In industrial settings, the production of di-p-toluoyl-D-tartaric acid monohydrate follows similar principles but on a larger scale. The process involves:
- Using large reactors for the esterification reaction.
- Employing continuous stirring and temperature control systems.
- Utilizing advanced purification techniques such as chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Di-p-toluoyl-D-tartaric acid monohydrate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into tartaric acid and p-toluic acid in the presence of water and acid or base.
Oxidation: Oxidative cleavage of the ester groups under strong oxidizing conditions.
Common Reagents and Conditions
- p-Toluoyl chloride, pyridine, methanol.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Esterification: Di-p-toluoyl-D-tartaric acid monohydrate.
Hydrolysis: D-tartaric acid and p-toluic acid.
Oxidation: Oxidized derivatives of the ester groups.
Wissenschaftliche Forschungsanwendungen
Di-p-toluoyl-D-tartaric acid monohydrate has numerous applications in scientific research:
Chemistry: Used as a chiral resolving agent to separate enantiomers in racemic mixtures.
Biology: Employed in the synthesis of chiral drugs and biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.
Industry: Applied in the production of high-purity chemicals and materials.
Wirkmechanismus
The mechanism of action of di-p-toluoyl-D-tartaric acid monohydrate involves its ability to interact with chiral centers in molecules. It forms diastereomeric complexes with racemic mixtures, allowing for the separation of enantiomers. The molecular targets include chiral centers in organic molecules, and the pathways involve the formation of stable diastereomeric intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-p-toluoyl-L-tartaric acid: The L-enantiomer of the compound.
Dibenzoyl-D-tartaric acid: Similar structure but with benzoyl groups instead of p-toluoyl groups.
Dibenzoyl-L-tartaric acid: The L-enantiomer with benzoyl groups.
Uniqueness
Di-p-toluoyl-D-tartaric acid monohydrate is unique due to its high optical purity and specific chiral properties. It is particularly effective in chiral resolution processes and asymmetric synthesis, making it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C20H20O9 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate |
InChI |
InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14;/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26);1H2/t19-,20-;/m1./s1 |
InChI-Schlüssel |
XVNKNFCMXHXIPO-GZJHNZOKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)

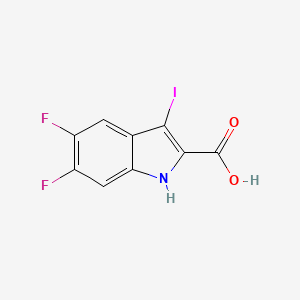
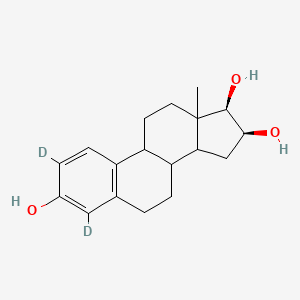
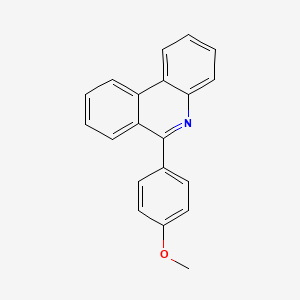
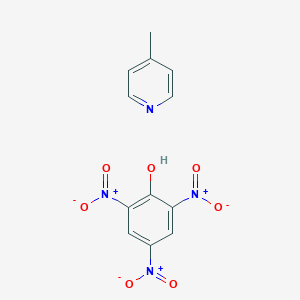
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)

